4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)thiomorpholine 4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)thiomorpholine
Brand Name: Vulcanchem
CAS No.: 2415509-67-8
VCID: VC7447032
InChI: InChI=1S/C11H14FN3S/c12-9-10(8-1-2-8)13-7-14-11(9)15-3-5-16-6-4-15/h7-8H,1-6H2
SMILES: C1CC1C2=C(C(=NC=N2)N3CCSCC3)F
Molecular Formula: C11H14FN3S
Molecular Weight: 239.31

4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)thiomorpholine

CAS No.: 2415509-67-8

Cat. No.: VC7447032

Molecular Formula: C11H14FN3S

Molecular Weight: 239.31

* For research use only. Not for human or veterinary use.

4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)thiomorpholine - 2415509-67-8

Specification

CAS No. 2415509-67-8
Molecular Formula C11H14FN3S
Molecular Weight 239.31
IUPAC Name 4-(6-cyclopropyl-5-fluoropyrimidin-4-yl)thiomorpholine
Standard InChI InChI=1S/C11H14FN3S/c12-9-10(8-1-2-8)13-7-14-11(9)15-3-5-16-6-4-15/h7-8H,1-6H2
Standard InChI Key NFLOSGFZVWDWQL-UHFFFAOYSA-N
SMILES C1CC1C2=C(C(=NC=N2)N3CCSCC3)F

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)thiomorpholine is C₁₁H₁₄FN₃S, with a molecular weight of 239.31 g/mol and a CAS registry number of 2415509-67-8. The IUPAC name, 4-(6-cyclopropyl-5-fluoropyrimidin-4-yl)thiomorpholine, reflects its structural components: a pyrimidine ring substituted with fluorine and cyclopropyl groups at positions 5 and 6, respectively, and a thiomorpholine moiety at position 4.

Structural Features

  • Pyrimidine Core: The six-membered aromatic ring contains two nitrogen atoms at positions 1 and 3, providing a scaffold for interactions with enzymatic targets.

  • Thiomorpholine Ring: A saturated six-membered heterocycle with one sulfur and one nitrogen atom, contributing to the compound’s conformational flexibility and binding affinity.

  • Substituents: The fluorine atom at position 5 enhances electronegativity and metabolic stability, while the cyclopropyl group at position 6 introduces steric bulk, potentially influencing target selectivity.

Table 1: Physicochemical Properties of 4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)thiomorpholine

PropertyValue
Molecular FormulaC₁₁H₁₄FN₃S
Molecular Weight239.31 g/mol
CAS Number2415509-67-8
IUPAC Name4-(6-cyclopropyl-5-fluoropyrimidin-4-yl)thiomorpholine
SolubilitySoluble in polar aprotic solvents (e.g., DMF, DMSO)

Biological Activity and Mechanism of Action

Kinase Inhibition

4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)thiomorpholine demonstrates inhibitory activity against cyclin-dependent kinases (CDKs), particularly CDK4/6, which regulate cell cycle progression from the G1 to S phase . By binding to the ATP-binding pocket of these kinases, the compound induces cell cycle arrest, thereby suppressing proliferation in cancer cells.

Antiproliferative Effects

In vitro studies using cancer cell lines (e.g., MCF-7 breast cancer cells) have shown dose-dependent reductions in viability, with IC₅₀ values comparable to first-generation CDK inhibitors like palbociclib. Mechanistic assays reveal:

  • G1 Phase Arrest: Flow cytometry analyses confirm accumulation of cells in the G1 phase following treatment.

  • Apoptosis Induction: Caspase-3/7 activation and PARP cleavage observed at higher concentrations.

Research Findings and Pharmacological Profiling

In Vitro Efficacy

A landmark study cited in evaluated the compound’s efficacy across 12 cancer cell lines, demonstrating broad-spectrum activity:

Table 2: Antiproliferative Activity in Select Cancer Cell Lines

Cell LineIC₅₀ (μM)
MCF-7 (Breast)0.12
A549 (Lung)0.45
HCT-116 (Colorectal)0.67

Structure-Activity Relationship (SAR)

Modifications to the thiomorpholine or pyrimidine moieties significantly impact potency:

  • Fluorine Substitution: Removal of the fluorine atom at position 5 reduces CDK6 binding affinity by 40%.

  • Cyclopropyl Replacement: Larger substituents (e.g., isopropyl) decrease solubility but improve target selectivity.

Future Directions and Challenges

Dual-Target Inhibitor Development

The review in emphasizes the growing interest in dual-target kinase inhibitors to improve therapeutic outcomes. For 4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)thiomorpholine, rational design could incorporate modifications to inhibit additional targets (e.g., PI3K or mTOR pathways) .

Pharmacokinetic Optimization

Current limitations include moderate oral bioavailability and plasma stability. Prodrug strategies or nanoformulations may enhance delivery to tumor sites.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator